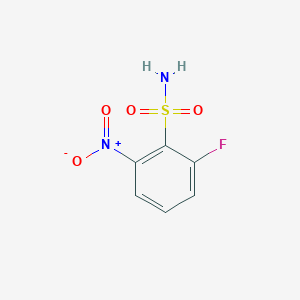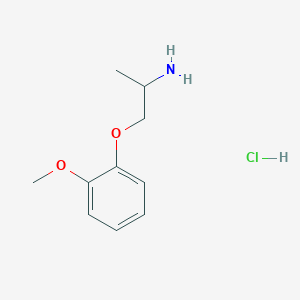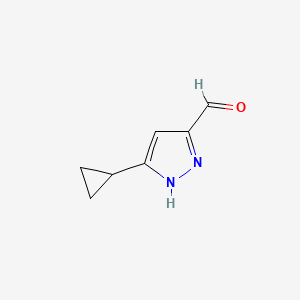
3-cyclopropyl-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
“3-cyclopropyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1284220-47-8 . It has a molecular weight of 136.15 and its molecular formula is C7H8N2O .
Molecular Structure Analysis
The InChI code for “3-cyclopropyl-1H-pyrazole-5-carbaldehyde” is 1S/C7H8N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 341.7±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.5±3.0 kJ/mol, and it has a flash point of 164.7±31.0 °C . The compound’s index of refraction is 1.669, and it has a molar refractivity of 37.6±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Chemical Properties and Reactions
Variability in Chemical Reactions : Depending on the substituents, 3-cyclopropyl-1H-pyrazole-5-carbaldehyde exhibits variability in its chemical reactions. For instance, when reacted with cyclohexylamine and different substituents, it can yield distinct products through nucleophilic substitution or condensation followed by hydrolysis (Orrego Hernandez et al., 2015).
Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing insights into its molecular geometry and intermolecular interactions. This information is crucial for understanding its reactivity and potential applications in materials science (Xu & Shi, 2011).
Synthesis and Derivatives
Synthesis of Schiff Bases : Derivatives of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, such as Schiff bases, have been synthesized for potential biological applications. These derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Anticonvulsant and Analgesic Properties : Some pyrazole analogues synthesized from 3-cyclopropyl-1H-pyrazole-5-carbaldehyde have shown promising anticonvulsant and analgesic activities in vivo, indicating potential applications in pharmaceuticals (Viveka et al., 2015).
Heterocyclic Synthesis : The compound has been used in the synthesis of novel heterocycles, which are essential structures in many pharmaceuticals and agrochemicals (Baashen et al., 2017).
Biological and Pharmacological Applications
Antibacterial Agents : Multicomponent synthesis using 3-cyclopropyl-1H-pyrazole-5-carbaldehyde has led to the development of new antibacterial agents. These compounds have shown effectiveness against various bacterial strains, indicating their potential in combating bacterial infections (Muli et al., 2023).
Antioxidant and Anti-Inflammatory Activity : Derivatives of the compound have been evaluated for antioxidant and anti-inflammatory activities. Some of these derivatives exhibit potent activity, suggesting their use in treating oxidative stress-related conditions and inflammation (Sudha et al., 2021).
Cytotoxicity and Anticancer Potential : Certain derivatives of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies provide insights into the potential anticancer applications of these compounds (Alam et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFFEKPDYIAVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
1284220-47-8 | |
| Record name | 5-cyclopropyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




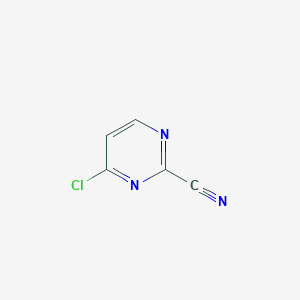
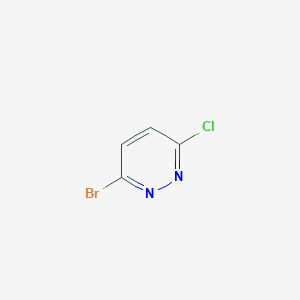

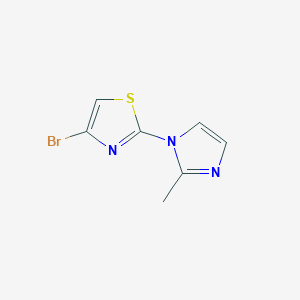



![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)
